tert-Butyl 2-(4-(6-bromopyridin-2-yl)-1H-pyrazol-1-yl)acetate
Description
tert-Butyl 2-(4-(6-bromopyridin-2-yl)-1H-pyrazol-1-yl)acetate is a brominated heterocyclic compound featuring a pyridine ring substituted with a bromine atom at the 6-position and a pyrazole moiety linked via an acetoxy-tert-butyl ester group. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of targeted protein degraders and kinase inhibitors. Its tert-butyl ester group enhances solubility and stability, facilitating purification and handling in organic synthesis . The bromopyridinyl subunit acts as a versatile electrophilic site for cross-coupling reactions, enabling further functionalization in drug discovery pipelines .
Properties
Molecular Formula |
C14H16BrN3O2 |
|---|---|
Molecular Weight |
338.20 g/mol |
IUPAC Name |
tert-butyl 2-[4-(6-bromopyridin-2-yl)pyrazol-1-yl]acetate |
InChI |
InChI=1S/C14H16BrN3O2/c1-14(2,3)20-13(19)9-18-8-10(7-16-18)11-5-4-6-12(15)17-11/h4-8H,9H2,1-3H3 |
InChI Key |
XGBTYQGWIYXIGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=C(C=N1)C2=NC(=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of 6-Bromopyridin-2-yl Pyrazole Core
- The pyrazole core bearing the 6-bromopyridin-2-yl substituent is prepared by reacting appropriately substituted hydrazines with β-ketoesters or related compounds.
- For example, ethyl 5-amino-1-(6-bromopyridin-2-yl)-1H-pyrazole-4-carboxylate can be synthesized by condensation of hydrazines with diethyl ethoxymethylenemalonate, followed by cyclization steps.
- The Clauson-Kaas reaction has been employed to convert amino-pyrazole derivatives into N-substituted pyrazoles, which can then be further functionalized.
Introduction of tert-Butyl Acetate Group
- The tert-butyl ester group is introduced by esterification or alkylation reactions.
- One approach involves the reaction of the pyrazole nitrogen with tert-butyl bromoacetate or tert-butyl iodoacetate in the presence of a base such as lithium hexamethyldisilazide (LiHMDS) or lithium diisopropylamide (LDA) at low temperatures (-78 °C) to ensure regioselectivity and yield.
- The reaction is often carried out in anhydrous tetrahydrofuran (THF) under inert atmosphere (nitrogen) to prevent moisture and oxygen interference.
Purification and Characterization
- The crude product is purified by standard chromatographic techniques, including column chromatography.
- Recrystallization from solvents such as n-hexane or n-heptane is used to obtain pure compounds with high optical purity, especially when chiral centers are involved.
- Reaction progress and purity are monitored by thin-layer chromatography (TLC), gas chromatography (GC), and nuclear magnetic resonance (NMR) spectroscopy.
Representative Reaction Conditions and Yields
Alternative Synthetic Routes
- Some methods use Reformatsky reactions involving zinc dust and tert-butyl haloacetates to form key intermediates, which are then cyclized to pyrazole derivatives.
- Oxidation steps using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and copper salts have been employed for functional group transformations during intermediate synthesis.
- Enzymatic reductions and other green chemistry approaches have been explored for related intermediates but are less common for this specific compound.
Summary of Key Research Findings
- The synthesis of tert-butyl 2-(4-(6-bromopyridin-2-yl)-1H-pyrazol-1-yl)acetate is well-documented through multi-step organic synthesis involving pyrazole formation and tert-butyl ester introduction.
- Reaction conditions typically require inert atmosphere, low temperatures, and aprotic solvents like THF to achieve good yields and selectivity.
- Purification by recrystallization and chromatographic methods ensures high purity, essential for subsequent biological activity studies.
- The methods described are supported by various patents and peer-reviewed publications, ensuring reliability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(4-(6-bromopyridin-2-yl)-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to modify the functional groups on the pyrazole or pyridine rings.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols, with palladium or copper catalysts.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: Oxidized derivatives of the pyrazole or pyridine rings.
Reduction: Reduced derivatives with modified functional groups.
Hydrolysis: The corresponding carboxylic acid.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research indicates that derivatives of pyrazole compounds exhibit anticancer properties. The presence of the bromopyridine moiety in tert-butyl 2-(4-(6-bromopyridin-2-yl)-1H-pyrazol-1-yl)acetate enhances its biological activity against various cancer cell lines.
- Anti-inflammatory Properties : Compounds with similar structures have been investigated for their anti-inflammatory effects. The pyrazole ring system is known to interact with cyclooxygenase enzymes, potentially leading to reduced inflammation.
Agrochemical Applications
-
Pesticidal Activity : The bromopyridine component may enhance the insecticidal and fungicidal properties of the compound. Research has indicated that such compounds can disrupt the normal functioning of pests through neurotoxic mechanisms.
- Data Table: Pesticidal Efficacy
Materials Science Applications
- Polymer Additives : The compound can serve as an additive in polymer formulations to improve thermal stability and mechanical properties. Its unique structure allows for enhanced compatibility with various polymer matrices.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(4-(6-bromopyridin-2-yl)-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine and pyrazole moieties can bind to active sites on proteins, modulating their activity and affecting biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of tert-butyl 2-(4-(6-bromopyridin-2-yl)-1H-pyrazol-1-yl)acetate can be contextualized against analogous compounds, as outlined below:
Structural Analogs
Functional and Reactivity Differences
Electrophilic vs. Nucleophilic Reactivity: The 6-bromopyridin-2-yl group in the target compound enables electrophilic substitution (e.g., Suzuki couplings), whereas the boronic ester analog (C₁₅H₂₅BN₂O₄) acts as a nucleophilic partner in cross-coupling reactions . The amino-pyridine derivative (C₁₀H₁₅N₃O₂) lacks halogen or boron-based reactivity, making it suitable for hydrogen-bonding interactions in drug-receptor binding .
Synthetic Utility: The target compound is synthesized via a Pd-catalyzed coupling of 5-bromopyridin-2-amine with a boronic ester precursor, yielding a 78% isolated product after column chromatography . In contrast, the boronic ester analog is commercially available (e.g., Shanghai Yuanye Bio-Technology) and used as a building block for high-throughput medicinal chemistry .
Stability and Solubility :
- Both the target compound and its boronic ester analog benefit from the tert-butyl group, which improves solubility in organic solvents (e.g., DCM, THF) .
- The brominated derivative exhibits greater air stability compared to the boronic ester, which requires inert conditions to prevent hydrolysis .
Research Findings and Data
Commercial Availability
- The boronic ester analog is priced at ¥181.00/25 mg (Shanghai Yuanye Bio-Technology), reflecting its high demand in industrial settings .
- The target compound is typically synthesized in-house due to its specialized applications .
Biological Activity
tert-Butyl 2-(4-(6-bromopyridin-2-yl)-1H-pyrazol-1-yl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, cytotoxicity, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C14H16BrN3O2
- Molecular Weight : 336.20 g/mol
- IUPAC Name : this compound
This compound features a pyrazole ring substituted with a brominated pyridine, which is significant for its biological interactions.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of pyrazole derivatives, including those similar to this compound. The following findings are noteworthy:
- Synergistic Effects : Compounds structurally related to this compound have shown synergistic effects when combined with traditional antibiotics. For instance, certain pyrazole derivatives exhibited enhanced activity against resistant strains of bacteria when used in conjunction with colistin, a last-resort antibiotic .
- Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds ranged from 4 to 8 µg/mL against various Gram-positive and Gram-negative bacteria, indicating potent antibacterial activity .
Cytotoxicity and Anticancer Potential
The cytotoxic effects of pyrazole-containing compounds have also been investigated:
- Cell Line Studies : Compounds similar to this compound were tested against several cancer cell lines, including Jurkat and HT-29 cells. These studies revealed significant cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation .
- Structure–Activity Relationship (SAR) : The presence of electron-withdrawing groups, such as bromine in the pyridine ring, has been linked to increased cytotoxic activity. This suggests that modifications to the compound's structure could enhance its therapeutic potential .
Study 1: Antibiotic Adjuvants
In a study focused on optimizing pyrazole compounds as antibiotic adjuvants, this compound was evaluated for its ability to enhance the efficacy of existing antibiotics. The results indicated that modifications in the pyrazole structure could lead to significant improvements in antibacterial activity against resistant strains .
Study 2: Anticancer Activity
A detailed investigation into the anticancer properties of related pyrazole compounds demonstrated that certain derivatives exhibited potent cytotoxic effects against various cancer cell lines. The study emphasized the importance of structural modifications in enhancing biological activity and suggested potential pathways for further development .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for tert-Butyl 2-(4-(6-bromopyridin-2-yl)-1H-pyrazol-1-yl)acetate?
- Methodological Answer : The compound is typically synthesized via a multi-step approach:
Pyrazole Core Formation : Alkylation of 4-bromo-1H-pyrazole with tert-butyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF) .
Suzuki-Miyaura Coupling : Introduction of the 6-bromopyridin-2-yl moiety via palladium-catalyzed cross-coupling using a boronic ester intermediate (e.g., tert-butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)acetate) .
Protection/Deprotection : Use of tert-butyl esters as protecting groups for carboxylic acid intermediates, ensuring regioselectivity during reactions .
- Key Considerations : Optimize reaction temperatures (60–100°C) and catalyst systems (e.g., Pd(PPh₃)₄) to minimize side products.
Q. How can the molecular structure of this compound be confirmed experimentally?
- Analytical Techniques :
- X-ray Crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) to resolve bond lengths, angles, and torsion angles .
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., pyrazole C-H protons at δ 7.5–8.5 ppm; tert-butyl protons at δ 1.2–1.4 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₁₇BrN₃O₂) .
Advanced Research Questions
Q. How should researchers address conflicting spectroscopic data during structural elucidation?
- Contradiction Analysis : Discrepancies in NMR or crystallographic data may arise from tautomerism (pyrazole NH vs. Br-substituted pyridine interactions) or dynamic effects.
- Resolution Strategies :
- Perform 2D NMR (e.g., NOESY, HSQC) to assign proton-carbon correlations .
- Use computational tools (DFT) to model electronic environments and compare with experimental data .
- Re-crystallize under varying conditions (e.g., solvent polarity) to obtain alternative crystal forms .
Q. What is the compound’s role in designing multicomponent reactions (MCRs) for drug discovery?
- Functional Utility :
- The 6-bromopyridine moiety serves as a handle for cross-coupling (e.g., Suzuki, Buchwald-Hartwig) to introduce pharmacophores .
- The tert-butyl ester acts as a transient protecting group, enabling late-stage deprotection to carboxylic acids for bioconjugation .
Q. How can solubility challenges be mitigated in aqueous reaction systems?
- Experimental Design :
- Solvent Optimization : Use polar aprotic solvents (e.g., 1,4-dioxane) with co-solvents (e.g., 10% DMSO) to enhance solubility .
- Surfactant Addition : Employ non-ionic surfactants (e.g., Tween-80) in micellar catalysis setups .
- Data Table :
| Solvent System | Solubility (mg/mL) | Reaction Yield (%) |
|---|---|---|
| DMSO/H₂O (1:1) | 12.5 | 78 |
| Dioxane/H₂O | 8.2 | 65 |
Q. What computational tools are recommended for modeling its reactivity in catalytic cycles?
- Methodology :
- Density Functional Theory (DFT) : Calculate transition states for Suzuki-Miyaura coupling to predict regioselectivity .
- Molecular Dynamics (MD) : Simulate solvent effects on tert-butyl ester stability under acidic conditions .
Q. How does the compound’s stability vary under acidic vs. basic conditions?
- Stability Profile :
- Acidic Conditions : Rapid cleavage of the tert-butyl ester (e.g., TFA in DCM, 30 min) to yield carboxylic acids .
- Basic Conditions : Stable in mild bases (pH < 10) but degrades in strong bases (e.g., NaOH) via ester hydrolysis .
Q. What is the significance of the bromine substituent in medicinal chemistry applications?
- Role in Drug Design :
- Pharmacophore Anchor : Bromine enhances binding to hydrophobic pockets in target proteins (e.g., kinases) .
- Synthetic Versatility : Enables late-stage functionalization via cross-coupling to install aryl/heteroaryl groups .
- Case Study : Bromine-to-azide conversion via Staudinger reaction for click chemistry applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
